molecular formula C15H13FN2O B2984433 [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol CAS No. 189560-82-5

[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol

Cat. No.: B2984433
CAS No.: 189560-82-5
M. Wt: 256.28
InChI Key: XRKDLXMSSGWKQR-UHFFFAOYSA-N
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Description

[1-(4-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol is a benzimidazole derivative characterized by a 4-fluorobenzyl group at the N1 position and a hydroxymethyl (-CH₂OH) substituent at the C2 position of the benzimidazole core. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of mizolastine, a histamine H₁-receptor antagonist .

Synthesis:
The compound is synthesized via nucleophilic substitution reactions. For example, 2-chloro-1-(4-fluorobenzyl)-1H-benzimidazole reacts with hydroxypiperidine in isoamyl alcohol under reflux to form intermediates like 1-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-4-hydroxypiperidine, which can be further functionalized .

Applications:
Its fluorinated benzyl group enhances metabolic stability and binding affinity to biological targets, making it valuable in drug development .

Properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c16-12-7-5-11(6-8-12)9-18-14-4-2-1-3-13(14)17-15(18)10-19/h1-8,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKDLXMSSGWKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and the benzimidazole derivative.

    Reduction to Methanol: The final step involves the reduction of the intermediate compound to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the fluorobenzyl group, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds: [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol serves as a building block for the synthesis of novel benzimidazole derivatives with potential biological activities.

Biology:

    Antimicrobial Agents: The compound and its derivatives have shown promising antimicrobial activity against various bacterial and fungal strains.

    Antiviral Agents: Research has indicated potential antiviral properties, making it a candidate for further investigation in antiviral drug development.

Medicine:

    Anticancer Agents: The compound has been studied for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.

    Anti-inflammatory Agents: Some derivatives have shown anti-inflammatory effects, which could be useful in treating inflammatory diseases.

Industry:

    Pharmaceuticals: The compound is used in the development of new pharmaceutical drugs due to its diverse biological activities.

Mechanism of Action

The mechanism of action of [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell growth, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Critical Notes

Fluorine’s Role: The 4-fluorobenzyl group in the target compound enhances both binding affinity (via hydrophobic interactions) and metabolic resistance, distinguishing it from non-fluorinated benzyl analogs .

Hydroxymethyl Limitations : While the -CH₂OH group improves solubility, it may reduce membrane permeability compared to methyl or methoxy groups .

Synthetic Challenges : Low yields in dichlorobenzyl derivatives (e.g., 10% in ) highlight the need for optimized protocols for halogenated benzimidazoles.

Biological Activity

The compound [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and implications for therapeutic applications, drawing from diverse research sources.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its biological significance, particularly in pharmacology. The presence of the 4-fluorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets. The hydroxymethyl group is also crucial for its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that This compound may exhibit several promising biological activities:

  • Anticancer Properties : Computational studies suggest that this compound could inhibit tumor cell proliferation due to structural similarities with known anticancer agents. It may act on various cancer cell lines, potentially providing a new avenue for cancer treatment .
  • Antimicrobial Activity : The nitrogen-based heterocyclic structure is often associated with antimicrobial properties. Preliminary data suggest it may inhibit the growth of bacteria and fungi, although more research is needed to confirm these effects and elucidate the mechanisms involved .
  • Neuroprotective Effects : The piperidine ring frequently linked to neuroactive compounds suggests potential applications in treating neurodegenerative diseases. Studies are required to evaluate its efficacy and safety in this context .

Synthesis Methods

The synthesis of This compound can be achieved through various methods, allowing for the exploration of derivatives that could optimize biological activity. Common synthetic routes include:

  • Condensation Reactions : Utilizing benzimidazole derivatives with aldehydes or ketones.
  • Nucleophilic Substitution : Modifying existing benzimidazole structures to introduce the fluorobenzyl group.

These methods provide flexibility in developing compounds with enhanced properties .

Case Studies

Recent studies have highlighted the following findings regarding the biological activity of related benzimidazole derivatives:

CompoundActivity TypeIC50 (µM)Reference
2-(4-Fluorophenyl)-1H-benzimidazoleAnticancer0.8
2-(4-Fluorophenyl)-6-methyl-1H-benzimidazoleMetabolic Stability90% unmetabolized after 120 min
Benzimidazole DerivativeAntimicrobial (S. aureus)MIC = 16 µg/mL

These findings indicate a trend where modifications to the benzimidazole core can significantly enhance biological activity.

Pharmacological Studies

In silico studies predict that the compound may interact with key enzymes involved in cancer progression and microbial resistance. Further experimental validation is required to confirm these predictions and explore potential therapeutic applications.

Q & A

Basic: What synthetic methodologies are effective for preparing [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol?

Answer:
The compound can be synthesized via condensation reactions involving benzimidazole precursors. A typical approach involves:

  • Reaction Setup : Reacting o-phenylenediamine with 4-fluorobenzyl derivatives under reflux conditions in dichloromethane (DCM) or methanol .
  • Key Steps :
    • Acetylation : 1H-benzimidazole is treated with acetyl chloride under reflux to form intermediates like 1-(1H-benzimidazol-2-yl)ethanone .
    • Condensation : Substituted aldehydes (e.g., 4-fluorobenzaldehyde) are introduced to form the benzyl-benzimidazole backbone.
    • Reduction : The hydroxymethyl group is introduced via sodium borohydride reduction of ketone intermediates .
  • Purification : Recrystallization using methanol:DCM (7:3) yields single crystals suitable for X-ray diffraction .

Basic: What crystallographic techniques validate the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection : Use a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K .

  • Structure Solution : Direct methods (SHELXS) and refinement (SHELXL) resolve atomic positions. Key parameters include:

    ParameterValue
    Crystal systemMonoclinic, P21/n
    Unit cell (Å)a = 7.2451, b = 11.1482, c = 26.2046
    β angle (°)90.010
    R-factorR1 = 0.050, wR2 = 0.122
  • Hydrogen Bonding : O—H⋯O/N and C—H⋯O interactions stabilize the crystal lattice, with bond distances ranging 1.82–2.64 Å .

Advanced: How to resolve solvent disorder and twinning in crystallographic refinement?

Answer:
Disordered solvent molecules (e.g., methanol) and twinning require specialized refinement:

  • Disorder Modeling : Use the SUMP command in SHELXL to refine partial occupancies (e.g., 0.506, 0.373, 0.249 for methanol positions) .
  • Twinning : For twins with a BASF ratio of 0.917/0.083, apply twin-law matrices (e.g., -h, -k, -l) during data integration .
  • Validation : Check residual electron density maps and ADP similarity for disordered regions to avoid overfitting .

Advanced: How do hydrogen bonding motifs influence molecular packing and stability?

Answer:
Hydrogen bonding networks are analyzed via graph-set notation (Bernstein et al., 1995):

  • Intramolecular Bonds : S(5) motifs from O—H⋯O bonds create five-membered rings, preorganizing the molecule .
  • Intermolecular Bonds : O—H⋯N (2.64 Å) and C—H⋯O (2.42 Å) interactions form 2D sheets, enhancing thermal stability .
  • Impact of Dihedral Angles : The benzimidazole plane forms dihedral angles of 80.53° and 82.76° with adjacent rings, affecting packing efficiency .

Advanced: How to address discrepancies in spectroscopic vs. crystallographic data?

Answer:
Contradictions between NMR/IR and XRD data arise from dynamic vs. static structures:

  • Dynamic Effects : Solution-phase NMR may show averaged conformations, while XRD captures static crystal packing. Compare torsion angles (e.g., C16–C21 = 3.209 Å in XRD vs. NMR NOE correlations) .
  • Validation : Use DFT calculations (e.g., B3LYP/6-311G**) to model gas-phase vs. solid-state geometries and identify solvent effects .

Basic: What analytical techniques complement crystallography for structural elucidation?

Answer:

  • Spectroscopy :
    • FTIR : Confirm hydroxyl (3200–3500 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretches .
    • NMR : ¹H NMR shows fluorobenzyl protons at δ 7.25–7.45 ppm; ¹³C NMR confirms the hydroxymethyl carbon at δ 60–65 ppm .
  • Mass Spectrometry : ESI-MS identifies [M+H]⁺ peaks (e.g., m/z 273.1 for C15H12FN2O) .

Advanced: What strategies optimize reaction yields for scaled-up synthesis?

Answer:

  • Catalysis : Use MgSO4 as a desiccant to shift equilibrium in condensation reactions .
  • Solvent Choice : Methanol:DCM mixtures improve solubility and crystallization .
  • Kinetic Control : Lower reaction temperatures (0–5°C) reduce side products during acetyl chloride addition .

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